molecular formula C19H38O5S B14495380 2-[(Methanesulfonyl)oxy]ethyl hexadecanoate CAS No. 65260-63-1

2-[(Methanesulfonyl)oxy]ethyl hexadecanoate

Cat. No.: B14495380
CAS No.: 65260-63-1
M. Wt: 378.6 g/mol
InChI Key: NVOBTSWZMIAOAT-UHFFFAOYSA-N
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Description

2-[(Methanesulfonyl)oxy]ethyl hexadecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methanesulfonyl group attached to an ethyl hexadecanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methanesulfonyl)oxy]ethyl hexadecanoate typically involves the esterification of hexadecanoic acid with 2-[(Methanesulfonyl)oxy]ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-[(Methanesulfonyl)oxy]ethyl hexadecanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Halides, alkoxides

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Hydrolysis Agents: Strong acids (e.g., HCl) or bases (e.g., NaOH)

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(Methanesulfonyl)oxy]ethyl hexadecanoate involves the cleavage of the methanesulfonyl-oxygen bond, leading to the formation of reactive intermediates. These intermediates can then interact with various molecular targets, including nucleophiles and electrophiles, to exert their effects . The compound’s ability to undergo substitution and reduction reactions makes it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Methanesulfonyl)oxy]ethyl hexadecanoate is unique due to the presence of the methanesulfonyl group, which enhances its reactivity in various chemical reactions. This makes it a valuable compound in synthetic organic chemistry and industrial applications .

Properties

CAS No.

65260-63-1

Molecular Formula

C19H38O5S

Molecular Weight

378.6 g/mol

IUPAC Name

2-methylsulfonyloxyethyl hexadecanoate

InChI

InChI=1S/C19H38O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(20)23-17-18-24-25(2,21)22/h3-18H2,1-2H3

InChI Key

NVOBTSWZMIAOAT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCOS(=O)(=O)C

Origin of Product

United States

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